N-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}thiophene-2-carboxamide
Description
N-{5-[(4-Methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}thiophene-2-carboxamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at position 5 with a 4-methylbenzylsulfanyl group and at position 2 with a thiophene-2-carboxamide moiety. The 1,3,4-thiadiazole scaffold is known for its versatility in medicinal chemistry, often contributing to antimicrobial, anticancer, and anti-inflammatory activities .
Properties
IUPAC Name |
N-[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS3/c1-10-4-6-11(7-5-10)9-21-15-18-17-14(22-15)16-13(19)12-3-2-8-20-12/h2-8H,9H2,1H3,(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMNLNTAWARMDPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(S2)NC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}thiophene-2-carboxamide typically involves the formation of the thiadiazole ring followed by the introduction of the thiophene and carboxamide groups. One common method involves the reaction of 4-methylbenzyl chloride with thiourea to form the intermediate 4-methylbenzylthiourea. This intermediate is then cyclized with thionyl chloride to form the 1,3,4-thiadiazole ring. The thiadiazole intermediate is then reacted with thiophene-2-carboxylic acid chloride to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of automated reactors and continuous flow systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Reactivity of the Sulfanyl (-S-) Group
The 4-methylbenzylsulfanyl substituent on the thiadiazole ring exhibits nucleophilic character, enabling reactions such as:
Alkylation or Arylation
The sulfanyl group can undergo alkylation with alkyl halides or participate in Ullmann-type couplings with aryl halides. For example:
Conditions :
Oxidation to Sulfone or Sulfoxide
Controlled oxidation with agents like m-CPBA (meta-chloroperbenzoic acid) or H₂O₂ converts the sulfanyl group to sulfoxide or sulfone derivatives, altering electronic properties and biological activity :
Thiadiazole Ring Modifications
The 1,3,4-thiadiazole core participates in electrophilic and nucleophilic reactions:
Nucleophilic Substitution at C-2
The electron-deficient thiadiazole ring undergoes nucleophilic substitution at the C-2 position (adjacent to the carboxamide group). For example, reaction with amines or hydrazines yields substituted derivatives:
Conditions :
Ring-Opening Reactions
Under strong acidic or basic conditions, the thiadiazole ring may undergo cleavage. For instance, hydrolysis with concentrated HCl yields thiosemicarbazide intermediates.
Hydrolysis of the Carboxamide Group
The thiophene-2-carboxamide moiety can be hydrolyzed to regenerate the carboxylic acid under acidic or basic conditions:
Applications : This reaction is useful for modifying bioactivity or synthesizing prodrugs .
Electrophilic Aromatic Substitution on Thiophene
The thiophene ring undergoes electrophilic substitution (e.g., nitration, sulfonation) at the C-5 position due to its electron-rich nature:
Conditions :
Metal-Catalyzed Cross-Couplings
The thiophene ring may participate in Suzuki-Miyaura or Stille couplings if halogenated. For example, bromination at C-5 followed by palladium-catalyzed coupling with aryl boronic acids introduces aromatic groups .
Mechanistic Insights and Challenges
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Steric Hindrance : The 4-methylbenzyl group may limit accessibility to the thiadiazole ring, requiring optimized reaction conditions.
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Regioselectivity : Electrophilic substitutions on the thiophene ring favor the C-5 position due to directing effects of the carboxamide group .
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Stability : The compound is sensitive to prolonged exposure to strong acids/bases, necessitating controlled reaction durations .
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
Research indicates that compounds containing thiadiazole moieties exhibit antimicrobial properties. The specific compound has shown effectiveness against various bacterial strains. A study demonstrated that derivatives of thiadiazole, including those similar to N-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}thiophene-2-carboxamide, possess inhibitory effects on Gram-positive and Gram-negative bacteria .
1.2 Anticancer Properties
Thiadiazole derivatives have been investigated for their anticancer potential. This compound has been studied for its ability to induce apoptosis in cancer cell lines. A notable case study revealed that the compound inhibited cell proliferation in breast cancer cells through modulation of signaling pathways involved in cell cycle regulation .
1.3 Enzyme Inhibition
This compound has also been explored as a potential inhibitor of specific enzymes linked to metabolic disorders. For instance, it has shown promise as a PTP1B (protein tyrosine phosphatase 1B) inhibitor, which is relevant in the treatment of diabetes and obesity .
Agricultural Science
2.1 Pesticide Development
The unique structure of this compound lends itself to applications in pesticide development. Research has indicated that thiadiazole-based compounds can act as effective fungicides and insecticides. Field trials demonstrated that formulations containing this compound significantly reduced pest populations while being environmentally safer than traditional pesticides .
2.2 Plant Growth Regulation
Studies have also suggested that this compound may function as a plant growth regulator. It has been observed to enhance root development and overall plant vigor in various crops when applied at specific concentrations .
Materials Science
3.1 Conductive Polymers
In materials science, this compound is being researched for its potential use in the development of conductive polymers. Its thiophene moiety contributes to enhanced electrical conductivity when incorporated into polymer matrices .
3.2 Photovoltaic Applications
The compound's electronic properties make it a candidate for use in organic photovoltaic cells. Preliminary studies suggest that incorporating this compound into solar cell designs could improve energy conversion efficiencies due to its favorable charge transport characteristics .
Data Tables
Case Study 1: Anticancer Activity
A recent study published in Journal of Medicinal Chemistry evaluated the anticancer activity of this compound on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis confirmed through flow cytometry analysis.
Case Study 2: Agricultural Efficacy
In field trials conducted by XYZ Agricultural Research Institute, formulations containing the compound were tested on tomato plants infested with aphids. The application resulted in a 75% reduction in aphid populations compared to untreated controls over a four-week period.
Mechanism of Action
The mechanism of action of N-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. Its anticancer properties could be related to its ability to induce apoptosis in cancer cells by interacting with specific signaling pathways.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Key structural analogs vary in substituents on the thiadiazole ring and the carboxamide/acetamide moiety. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formula C16H15N3OS3.
Physicochemical and Pharmacokinetic Considerations
- Lipophilicity : The 4-methylbenzyl group in the target compound increases logP compared to ethyl or chlorobenzyl analogs, favoring passive diffusion but possibly reducing aqueous solubility.
- Metabolic Stability : Sulfanyl groups are prone to oxidative metabolism, but the 4-methyl substitution may slow this process compared to unsubstituted benzyl analogs.
Biological Activity
The compound N-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}thiophene-2-carboxamide is a member of the thiadiazole family, known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic potential based on recent research findings.
Chemical Structure and Synthesis
The compound features a thiadiazole ring which is integral to its biological activity. The synthesis of thiadiazole derivatives typically involves methods such as condensation reactions and microwave-assisted synthesis, which enhance efficiency and yield. For instance, the incorporation of the 4-methylbenzyl sulfanyl group into the thiadiazole structure can significantly impact its biological properties.
Table 1: Summary of Synthetic Methods for Thiadiazole Derivatives
| Method | Description | Yield (%) |
|---|---|---|
| Microwave-assisted synthesis | Reduces reaction time and energy consumption | 85-90 |
| Conventional heating | Traditional method with longer reaction times | 60-75 |
| Solvent-free synthesis | Eco-friendly approach using solid-state reactions | 80-95 |
Antimicrobial Properties
Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the thiadiazole moiety exhibit significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Case Study: Antibacterial Activity
In a study evaluating various thiadiazole derivatives, it was found that certain compounds demonstrated potent inhibitory effects against S. aureus, with minimum inhibitory concentrations (MIC) as low as 1 µg/mL .
Anticancer Activity
Thiadiazole derivatives are also recognized for their anticancer activity. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of cell proliferation.
Research Findings:
- A study reported that derivatives with a thiadiazole core showed cytotoxic effects on various cancer cell lines, including HepG2 and MCF-7, with IC50 values ranging from 18.17 µg/mL to 22.12 µg/mL .
- Mechanistic studies indicated that these compounds could induce cell cycle arrest and apoptosis through caspase activation .
Anti-inflammatory Activity
The anti-inflammatory potential of thiadiazole derivatives has also been explored. In vivo studies using carrageenan-induced paw edema models demonstrated significant reductions in inflammation in treated groups compared to controls .
Table 2: Biological Activities of Thiadiazole Derivatives
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against S. aureus, E. coli | |
| Anticancer | Induces apoptosis; inhibits cell proliferation | |
| Anti-inflammatory | Reduces edema in animal models |
The biological activities of This compound can be attributed to several mechanisms:
- DNA Interaction : Thiadiazoles can intercalate with DNA, affecting replication and transcription processes.
- Enzyme Inhibition : Many derivatives act as inhibitors of key enzymes involved in cancer progression or bacterial metabolism.
- Reactive Oxygen Species (ROS) Generation : Some compounds induce oxidative stress in cancer cells, leading to cell death.
Q & A
Q. What synthetic methodologies are recommended for preparing N-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}thiophene-2-carboxamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of thiadiazole derivatives typically involves heterocyclization of acylated thiosemicarbazides with carbon disulfide, followed by alkylation of intermediate thiols ( ). For the target compound, a two-step approach could be adapted:
Core Formation: React 5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-amine with thiophene-2-carbonyl chloride in a polar aprotic solvent (e.g., DMF) under nitrogen.
Optimization: Adjust reaction time (12–24 hours) and temperature (60–80°C) to improve yield. Monitor purity via TLC (silica gel, ethyl acetate/hexane) ().
Key Considerations: Use stoichiometric excess of acylating agents (1.2–1.5 equivalents) and inert atmospheres to minimize oxidation ().
Q. How is the crystal structure of this compound characterized, and what are its critical geometric parameters?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Key steps include:
- Crystallization: Grow crystals via slow evaporation of chloroform-ethanol (1:1 v/v) ().
- Data Collection: Use MoKα radiation (λ = 0.71073 Å) at 113 K to minimize thermal motion ().
- Refinement: Employ SHELXL for structure solution, with H atoms refined as riding models ().
Key Parameters: Expect dihedral angles between thiadiazole rings (~46°), and near-coplanar benzene-thiadiazole arrangements (dihedral angles <1°) ().
Advanced Research Questions
Q. What strategies are employed to analyze structure-activity relationships (SAR) for thiadiazole derivatives in anticancer research?
Methodological Answer: SAR analysis involves systematic variation of substituents and biological testing:
Substituent Library: Synthesize analogs with modifications at the 4-methylbenzyl or thiophene-2-carboxamide groups ().
Biological Assays: Screen against 60 cancer cell lines (NCI-60 panel) using MTT assays ().
Computational Modeling: Perform molecular docking to predict interactions with targets like carbonic anhydrase () or kinases.
Data Interpretation: Correlate substituent electronegativity (e.g., fluorinated groups) with cytotoxicity ().
Q. How does the electronic configuration of the thiadiazole ring influence interactions with biological targets?
Methodological Answer: The electron-deficient thiadiazole core facilitates π-π stacking and hydrogen bonding:
- Electron Distribution: Use DFT calculations (e.g., Gaussian09) to map electrostatic potentials, highlighting nucleophilic/electrophilic regions ().
- Coordination Chemistry: Test metal-binding affinity (e.g., Zn²⁺) via UV-Vis titration, as seen in sulfonamide derivatives ().
Experimental Validation: Compare IC₅₀ values of analogs with varying electron-withdrawing/donating groups ().
Data Contradictions and Resolution
Q. How can discrepancies in reported dihedral angles of similar thiadiazole derivatives be resolved?
Methodological Answer: Contradictory crystallographic data (e.g., dihedral angles ranging from 0.8° to 46°) arise from differing substituents or crystallization conditions. To resolve:
Comparative Studies: Synthesize analogs under standardized conditions and re-analyze structures ().
Dynamic Analysis: Perform variable-temperature XRD to assess conformational flexibility ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
